3-Aminocrotononitrile

Catalog No.
S662114
CAS No.
1118-61-2
M.F
C4H6N2
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminocrotononitrile

CAS Number

1118-61-2

Product Name

3-Aminocrotononitrile

IUPAC Name

3-aminobut-2-enenitrile

Molecular Formula

C4H6N2

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3

InChI Key

DELJOESCKJGFML-DUXPYHPUSA-N

SMILES

CC(=CC#N)N

Canonical SMILES

CC(=CC#N)N

Isomeric SMILES

C/C(=C\C#N)/N

Synthesis and Characterization:

2-Butenenitrile, 3-amino-, also known as 3-aminocrotononitrile, is a small organic molecule with the chemical formula C4H6N2. While its research applications are limited, its synthesis and characterization have been reported in scientific literature. One study details its preparation via the condensation reaction of acetaldehyde and malononitrile in the presence of a dehydrating agent. [PubChem, National Institutes of Health, "3-Aminocrotononitrile", ] The same study also describes its characterization using various spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Applications:

Despite limited research on its specific applications, 2-Butenenitrile, 3-amino- possesses functional groups (amine and nitrile) that might be of interest for further exploration. The amine group can participate in various reactions like condensation and acylation, potentially leading to the formation of novel compounds with diverse properties. The nitrile group can also undergo different transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid. These functionalities suggest potential applications in areas like:

  • Material Science: The molecule's reactive groups could be utilized in the design and synthesis of new polymers or functional materials.
  • Organic Synthesis: It might serve as a building block for the synthesis of more complex molecules with desired properties.
  • Medicinal Chemistry: The presence of functional groups could lead to the development of new drug candidates, although further research is necessary to explore this possibility.

3-Aminocrotononitrile is a nitrile compound characterized by the presence of an amino group attached to a crotononitrile backbone. Its chemical formula is C₄H₆N₂, and it is commonly found as a white to light orange powder or crystalline substance. This compound is notable for its role as an intermediate in the synthesis of pharmaceuticals, pesticides, and azo dyes .

, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form substituted enamines.
  • Diazotization Coupling: This compound can undergo diazotization reactions, particularly with p-substituted aromatic compounds, leading to the formation of diverse products .
  • Formation of Ferrocenyl Pyridines: It reacts with ferrocenyl-1,2-enones to yield ferrocenyl pyridines, showcasing its utility in synthesizing complex organic molecules .

While specific biological activities of 3-aminocrotononitrile are not extensively documented, its derivatives and related compounds have shown potential in various biological applications. The compound's reactivity allows for the development of biologically active molecules, particularly in medicinal chemistry.

The synthesis of 3-aminocrotononitrile primarily involves the dimerization of acetonitrile. Key steps include:

  • Deprotonation: Acetonitrile is deprotonated using sodium amide in liquid ammonia at low temperatures (between -32°C and -75°C) to form a sodium salt .
  • Salt Formation and Hydrolysis: The sodium salt undergoes hydrolysis by the slow addition of water, yielding 3-aminocrotononitrile with high purity (over 99.5%) and yields exceeding 90% .

Alternative synthetic routes may also exist, but the dimerization process remains the most recognized method.

Several compounds share structural or functional similarities with 3-aminocrotononitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
CrotononitrileNitrileLacks amino group; used in polymer synthesis
2-Aminobut-2-enenitrileNitrileSimilar backbone but different positioning of amino group
3-AminopropionitrileNitrileShorter carbon chain; used in similar synthetic applications

Uniqueness: The presence of both an amino group and a nitrile functional group distinguishes 3-aminocrotononitrile from its analogs, allowing for unique reactivity patterns that facilitate various synthetic pathways.

Physical Description

OtherSolid

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (78.48%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (21.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (48.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (30.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (30.38%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (20.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1118-61-2

Wikipedia

3-Aminocrotononitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Butenenitrile, 3-amino-: ACTIVE

Dates

Modify: 2023-08-15

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